N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 313529-52-1
VCID: VC11867685
InChI: InChI=1S/C17H22N4O3S/c1-11-10-12(2)19-16(18-11)21-25(23,24)14-8-6-13(7-9-14)20-15(22)17(3,4)5/h6-10H,1-5H3,(H,20,22)(H,18,19,21)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.4 g/mol

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide

CAS No.: 313529-52-1

Cat. No.: VC11867685

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide - 313529-52-1

Specification

CAS No. 313529-52-1
Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C17H22N4O3S/c1-11-10-12(2)19-16(18-11)21-25(23,24)14-8-6-13(7-9-14)20-15(22)17(3,4)5/h6-10H,1-5H3,(H,20,22)(H,18,19,21)
Standard InChI Key MTQCDURNGWPLJI-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₇H₂₂N₄O₃S, with a molar mass of 362.4 g/mol. Its IUPAC name reflects three key structural components:

  • 4,6-Dimethylpyrimidin-2-yl group: A heterocyclic aromatic ring with methyl substituents at positions 4 and 6.

  • Sulfamoyl bridge (-SO₂NH-): Connects the pyrimidine ring to a phenyl group.

  • 2,2-Dimethylpropanamide (pivalamide): A sterically hindered acyl group attached to the para position of the phenyl ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number313529-52-1
Molecular FormulaC₁₇H₂₂N₄O₃S
Molecular Weight362.4 g/mol
XLogP3 (Predicted LogP)2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

The canonical SMILES string CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C encodes its connectivity, while the InChIKey MTQCDURNGWPLJI-UHFFFAOYSA-N ensures unique identification in databases.

Crystallographic and Spectroscopic Insights

Though experimental crystallographic data remain limited, computational models suggest a planar pyrimidine ring and a twisted conformation between the sulfamoyl and pivalamide groups. This steric arrangement influences solubility, with predicted logP values indicating moderate lipophilicity (XLogP3 = 2.8) . Nuclear magnetic resonance (NMR) simulations highlight distinct shifts for the methyl groups on the pyrimidine (δ ~2.3 ppm) and pivalamide (δ ~1.3 ppm) moieties.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathway

The synthesis involves three principal stages (Figure 1):

  • Pyrimidine Sulfonamide Formation: Condensation of 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction.

  • Pivalamide Installation: Reaction of the resultant 4-aminophenylsulfonamide intermediate with pivaloyl chloride.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1DCM, Et₃N, 0°C → RT, 12 h7890
2THF, DMAP, reflux, 6 h8592
3Ethanol/H₂O (3:1), −20°C, 24 h9599

Challenges include controlling sulfonamide regioselectivity and minimizing pivalamide hydrolysis during workup. Microwave-assisted synthesis has been explored to reduce reaction times by 40%.

Applications in Medicinal Chemistry

Table 3: Comparative Inhibition Profiles

TargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
CA IX120 ± 15Acetazolamide250 ± 30
DHFR450 ± 50Trimethoprim300 ± 40

Antibacterial Screening

Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to dual targeting of folate metabolism and membrane integrity . Synergy with β-lactams enhances activity 4-fold, suggesting adjuvant potential .

Comparative Analysis with Structural Analogs

Modifying the acyl group or pyrimidine substituents significantly alters bioactivity:

Table 4: Structure-Activity Relationships (SAR)

CompoundR GroupCA IX IC₅₀ (nM)Solubility (mg/mL)
Target Compound-C(C)(C)C1200.45
N-[4-(Sulfamoyl)phenyl]acrylamide-CH₂CH=CH₂2801.20
N-[4-(Sulfamoyl)phenyl]isobutyramide-CH(CH₃)₂1500.78

Bulky pivalamide groups (target compound) improve target binding but reduce aqueous solubility, while smaller acyl chains (e.g., isobutyramide) balance potency and pharmacokinetics .

Challenges and Future Directions

Limitations in Preclinical Development

  • Poor Aqueous Solubility: 0.45 mg/mL in PBS (pH 7.4), necessitating lipid-based formulations.

  • Metabolic Instability: Rapid hepatic glucuronidation (t₁/₂ = 22 min in microsomes) .

Strategic Modifications

  • Prodrug Approaches: Phosphonooxymethyl derivatives increase solubility 10-fold .

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances antibacterial spectrum .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator